molecular formula C7H3ClN4 B1592717 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 24391-41-1

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1592717
CAS No.: 24391-41-1
M. Wt: 178.58 g/mol
InChI Key: NEWCOPCSNFUQQY-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H3ClN4 and its molecular weight is 178.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of new pyrrollo[2,3-d] pyrimidine-4-amines, demonstrating its versatility as a building block in organic synthesis (Hilmy, 2002).

Fungicidal Properties

  • Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting materials for preparing the methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, were synthesized via reactions with amines and methyl glycinate, showing fungicidal properties (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Antibacterial Applications

  • Some compounds synthesized using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile were screened for their antibacterial properties, indicating potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Antitumor Activity

  • New 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles were synthesized and evaluated for their in-vitro antitumor activity, with some compounds showing high inhibitory activity against leukemia (Taher & Helwa, 2012).

Efficient Synthesis Processes

  • A study presented a short and efficient synthesis of a pyrrolo[2,3-d]pyrimidine variant, highlighting the potential for large-scale, ecological, and economical production (Fischer & Misun, 2001).

Spectroscopic and Structural Studies

  • Quantum chemical and experimental spectroscopic studies were conducted on chloropyrimidine derivatives, providing insights into their structure and spectral characteristics, which is crucial for understanding the properties of these compounds (Gupta et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound: acts as an inhibitor of the JAK family of enzymes . By inhibiting the activity of one or more of these enzymes, it interferes with the JAK-STAT signaling pathway . This disruption can lead to a variety of effects on the immune system and cellular processes .

Biochemical Pathways

The JAK-STAT signaling pathway is the primary biochemical pathway affected by This compound . This pathway involves a chain of interactions between proteins in the cell, resulting in the activation of genes through a transcription process . Disruption of this pathway can lead to a variety of diseases affecting the immune system .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily related to its inhibitory effect on the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division, death, and tumor formation processes .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Biochemical Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It is used in the manufacture of Tofacitinib citrate . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

Cellular Effects

This compound is a fascinating heterocyclic compound within the pyrimidine family, distinguished by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position of the pyrimidine ring . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Molecular Mechanism

It is known to be involved in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the kinase family of enzymes, thereby interfering with kinase – signal transducer and activator of transcription protein (STAT) signal pathway .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

It is known to be involved in the synthesis of kinase inhibitors . Kinase inhibitors are a type of compounds that inhibit the activity of one or more of the kinase family of enzymes, thereby interfering with kinase – signal transducer and activator of transcription protein (STAT) signal pathway .

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWCOPCSNFUQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626071
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24391-41-1
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (E-4) (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) is added and the resulting mixture is stirred at RT overnight. The reaction mixture is concentrated in vacuo. The residue is suspended in water (60 mL) and saturated aqueous NaHCO3 is added to adjust the pH to 4. The solid is collected by filtration, rinsed with water followed by ethyl acetate to afford a first portion of product. The filtrate is then extracted with ethyl acetate (50 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is combined with the first portion of product. The product is then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (E-5) as a pale solid.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) was added and the resulting mixture was stirred at RT overnight. The reaction mixture was concentrated in vacuo. The residue was suspended in water (60 mL) and saturated aqueous NaHCO3 was added to adjust the pH to 4. The solid was collected by filtration, rinsed with water followed by ethyl acetate to afford the first batch of product. The filtrate was then extracted with ethyl acetate (50 mL×3). The combined organic layer was washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was combined with the above-obtained solid. The crude product was then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (763 mg, 97% yield). ESI-MS m/z: 178.8 [M+H]+, 176.8 [M−H]−.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (E-4) (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) is added and the resulting mixture is stirred at RT overnight. The reaction mixture is concentrated in vacuo. The residue is suspended in water (60 mL) and saturated aqueous NaHCO3 is added to adjust the pH to 4. The solid is collected by filtration, rinsed with water followed by ethyl acetate to afford a first portion of product. The filtrate is then extracted with ethyl acetate (50 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is combined with the first portion of product. The product is then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (E-5) as a pale solid.
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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